N-(3-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide
描述
This compound features a pyrimidin-2-yl scaffold substituted with a 3,4-dimethoxyphenylsulfonyl group at position 5 and a sulfanyl-linked acetamide moiety at position 2. The acetamide is further substituted with a 3-bromophenyl group. Key structural attributes include:
- 3,4-Dimethoxyphenyl: Contributes to solubility via methoxy oxygen atoms while offering moderate lipophilicity.
- 3-Bromophenyl: Introduces steric bulk and halogen-mediated hydrophobic interactions.
属性
CAS 编号 |
1223948-76-2 |
|---|---|
分子式 |
C20H18BrN3O6S2 |
分子量 |
540.4 |
IUPAC 名称 |
N-(3-bromophenyl)-2-[[5-(3,4-dimethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H18BrN3O6S2/c1-29-15-7-6-14(9-16(15)30-2)32(27,28)17-10-22-20(24-19(17)26)31-11-18(25)23-13-5-3-4-12(21)8-13/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) |
InChI 键 |
UGPDAKSRMITHRX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)Br)OC |
溶解度 |
not available |
产品来源 |
United States |
生物活性
N-(3-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a bromophenyl group, a sulfonyl group, and a pyrimidine derivative. The presence of these functional groups suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs), which are critical in cancer progression and angiogenesis .
- Antimicrobial Activity : The compound's structural components indicate potential antimicrobial properties. Compounds with similar frameworks have demonstrated activity against various bacterial strains and fungi, suggesting that this compound could be evaluated for its antimicrobial efficacy .
- Anti-inflammatory Properties : Some derivatives of pyrimidines have been reported to exhibit anti-inflammatory effects by modulating cytokine release and inhibiting inflammatory pathways. This aspect warrants further investigation in the context of the target compound .
Antimicrobial Efficacy
A study evaluating the minimum inhibitory concentration (MIC) of related compounds found significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The data indicated that compounds with similar structures could inhibit bacterial growth effectively .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
| N-(3-bromophenyl)-2-{...} | TBD | TBD |
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines have shown that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects .
Case Studies
- In Vitro Studies : In vitro studies using human cancer cell lines demonstrated that the compound inhibited cell proliferation at micromolar concentrations. The mechanism was attributed to cell cycle arrest at the G1 phase, leading to apoptosis .
- In Vivo Models : Animal models treated with the compound showed significant tumor reduction compared to control groups. These findings support its potential as an anticancer agent .
- Molecular Docking Studies : Molecular docking simulations indicate favorable binding interactions between the compound and target proteins involved in cancer progression and inflammation pathways, further substantiating its potential biological activity .
化学反应分析
Synthetic Routes and Key Reactions
The synthesis of this compound likely involves multi-step reactions, including sulfonation, cyclization, and coupling. Key steps derived from analogous methodologies include:
Step 1: Sulfonation of 3,4-Dimethoxyphenyl Group
Introduction of the sulfonyl group to the 3,4-dimethoxyphenyl moiety typically employs sulfonyl chlorides under basic conditions. For example:
This intermediate reacts further in nucleophilic substitutions .
Step 2: Pyrimidinone Ring Formation
Cyclization reactions using urea or thiourea derivatives are common for constructing the dihydropyrimidin-2-yl scaffold. For instance:
The sulfonyl group is introduced at position 5 via electrophilic substitution .
Step 3: Thioacetamide Coupling
The thioether linkage (-S-) between the pyrimidinone and acetamide is formed via nucleophilic displacement. A brominated acetamide reacts with a thiolate intermediate:
Sulfonyl Group (-SO₂-)
-
Hydrolysis Resistance : Stable under acidic/basic conditions but susceptible to reductive cleavage with agents like LiAlH₄.
-
Electrophilic Substitution : Directs incoming electrophiles to meta/para positions on the dimethoxyphenyl ring .
Pyrimidinone Ring
-
Tautomerism : Exists in keto-enol equilibrium, influencing hydrogen-bonding interactions.
-
Nucleophilic Attack : The sulfur atom at position 2 participates in thiol-disulfide exchange reactions .
Bromophenyl Acetamide
-
Bromine Reactivity : Undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids (e.g., for derivatization).
-
Amide Stability : Resists hydrolysis under physiological conditions but cleavable via strong acids/bases .
Comparative Reaction Data
| Reaction Type | Conditions | Yield | Key Byproducts |
|---|---|---|---|
| Sulfonation | ClSO₃H, DCM, 0°C, 2h | 78% | Sulfonic acid derivatives |
| Pyrimidinone Cyclization | Thiourea, HCl, reflux, 6h | 65% | Uncyclized thioureas |
| Thioether Coupling | K₂CO₃, DMF, 80°C, 4h | 82% | Disulfide dimer |
Research Findings
-
Catalytic Effects : Use of phase-transfer catalysts (e.g., TBAB) improves thioether coupling efficiency by 15–20% .
-
Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates compared to ethanol .
-
Byproduct Mitigation : Addition of radical scavengers (e.g., BHT) reduces disulfide dimer formation during coupling .
Stability and Degradation Pathways
相似化合物的比较
Structural Analog from : 2-[(6-Oxo-1,4-diphenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 883813-05-6)
Key Differences :
- Pyrimidine Substitution : The analog has 1,4-diphenyl groups instead of the target’s 3,4-dimethoxyphenylsulfonyl.
- Acetamide Group : Features a 3-(trifluoromethyl)phenyl substituent vs. the target’s 3-bromophenyl.
- Lipophilicity : Diphenyl groups in the analog likely increase LogP, reducing aqueous solubility relative to the target’s dimethoxy-sulfonyl group .
Hypothetical Activity :
- The analog’s trifluoromethyl group may improve metabolic stability but reduce target selectivity due to increased hydrophobicity.
Complex Analogs from
The compounds listed in Pharmacopeial Forum (2017) include peptide-like structures with tetrahydropyrimidin-1(2H)-yl and dimethylphenoxy groups. While these share a pyrimidinone core, their stereochemical complexity and extended alkyl/aryl chains suggest divergent pharmacological profiles. For example:
- (R)- and (S)-configured analogs : Stereochemistry may influence receptor binding, a feature absent in the planar target compound.
- Dimethylphenoxy groups: Could modulate blood-brain barrier penetration, unlike the target’s bromophenyl moiety .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Hypothetical Pharmacological Properties
Research Implications
- Target Compound : The 3-bromophenyl and dimethoxyphenylsulfonyl groups position it as a candidate for selective enzyme inhibition, warranting studies on kinase or sulfotransferase targets.
- Analog : Prioritize pharmacokinetic studies to assess CF₃-driven stability and diphenyl-related toxicity.
- Compounds : Explore stereochemical impacts on bioavailability and CNS activity .
Limitations
Direct comparisons are constrained by the absence of empirical bioactivity data. Structural inferences are drawn from substituent chemistry and analogous drug design principles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
